5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride
Description
Chemical Structure and Properties 5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride (CAS: 130641-96-2) is an oxazolidinone derivative with a molecular formula of C₁₁H₁₅ClN₂O₃ and a molecular weight of 258.70 g/mol . The compound features a 4-methoxyphenyl substituent at the 3-position of the oxazolidinone ring and an aminomethyl group at the 5-position, forming a hydrochloride salt to enhance solubility and stability. Its monoisotopic mass is 258.077120 g/mol, and it lacks defined stereocenters, indicating a planar configuration .
Applications and Availability This compound is marketed as a pharmaceutical intermediate or reference standard for medicinal chemistry research. It is available in industrial-grade purity (≥95%) but is currently listed as temporarily out of stock in major markets (China, U.S., India, Germany) . Its primary use is in drug discovery, likely targeting bacterial or neurological pathways due to structural similarities to known oxazolidinone antibiotics like linezolid .
Properties
IUPAC Name |
5-(aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-15-9-4-2-8(3-5-9)13-7-10(6-12)16-11(13)14;/h2-5,10H,6-7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUZVWNDGQBVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride, a member of the oxazolidinone family, is notable for its diverse biological activities. This compound features a five-membered ring structure containing nitrogen and oxygen, contributing to its unique chemical properties and potential therapeutic applications. Research has indicated significant promise in areas such as enzyme inhibition, antimicrobial activity, and anticancer properties.
- Molecular Formula : C11H14N2O3
- Molecular Weight : 222.24 g/mol
- CAS Number : 130641-96-2
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, disrupting their normal function. This mechanism is crucial for developing targeted therapies in various diseases.
- Binding Affinity : Interaction studies have highlighted its ability to modulate enzyme activity through competitive inhibition, making it a candidate for further therapeutic exploration.
Antimicrobial Activity
Research indicates that derivatives of 5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant pathogens.
Anticancer Properties
Studies have demonstrated that this compound possesses anticancer activity. In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways. For instance:
- Case Study : A study reported that the compound exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(4-Methoxyphenyl)-1H-indole | Indole structure | Exhibits different reactivity due to indole nitrogen |
| 5-(4-Methoxyphenyl)-1H-imidazole | Imidazole structure | Different aromatic characteristics affecting biological activity |
| 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Amino-substituted aniline | Potentially different pharmacological profiles due to dimethylamino group |
The unique oxazolidinone ring structure of 5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one sets it apart from these compounds, providing distinct chemical and biological properties.
Synthesis and Derivatives
The synthesis typically involves cyclization reactions using precursors like 4-methoxyphenyl isocyanate and amino alcohols in inert solvents. The optimization of this synthesis can lead to various derivatives with enhanced biological activities.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Physicochemical Properties
- The hydrochloride salt form in the target compound improves aqueous solubility, critical for oral bioavailability .
- The morpholinone-containing derivative (CAS 898543-06-1) has a higher molecular weight (327.77 g/mol), which may limit blood-brain barrier penetration compared to simpler analogs .
Research Findings and Industrial Relevance
- Antibacterial Potential: The structural similarity to linezolid (an oxazolidinone antibiotic) suggests the target compound may inhibit bacterial protein synthesis. However, its 4-methoxyphenyl group may reduce potency compared to linezolid’s morpholine ring .
Q & A
Q. What are the key steps for synthesizing 5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride?
- Methodological Answer : Synthesis typically involves condensation of a 4-methoxyphenyl precursor with an aminomethyl oxazolidinone intermediate. For example:
Intermediate Preparation : React 3-(4-methoxyphenyl)-1,3-oxazolidin-2-one with a chlorinating agent (e.g., POCl₃) to form a reactive chloride derivative .
Aminomethylation : Treat the chloride intermediate with benzylamine or cyclohexylamine in anhydrous diethyl ether to introduce the aminomethyl group. Reaction conditions (e.g., 0–5°C, 12–24 hours) influence yield .
Purification : Isolate the product via recrystallization (e.g., ethanol/water) and confirm purity via HPLC (>95%) .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (benzylamine route) | 65% | |
| Melting Point | 141–143°C | |
| IR Absorption (C=N) | 1630–1650 cm⁻¹ |
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat), work in a fume hood, and avoid contact with oxidizers. The compound is hygroscopic; use anhydrous solvents during synthesis .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Shelf life extends to 24 months under these conditions .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve synthesis yield?
- Methodological Answer :
- Solvent Selection : Ethanol or THF enhances solubility of intermediates, improving reaction kinetics. Avoid DMF due to potential side reactions .
- Catalysts : Ethyl acetate acts as a mild acid catalyst in Knoevenagel-Michael cyclization steps, increasing yield by 15–20% .
- Temperature Control : Lower temperatures (0–5°C) reduce byproduct formation during aminomethylation .
- Data-Driven Optimization :
| Condition | Yield Improvement | Source |
|---|---|---|
| Ethanol solvent | +15% | |
| Ethyl acetate catalyst | +20% |
Q. What mechanistic insights explain the cyclization step in the synthesis?
- Methodological Answer : Cyclization involves intramolecular nucleophilic attack of the amine group on the carbonyl carbon, forming the oxazolidinone ring. Density Functional Theory (DFT) studies suggest:
- Transition State : A six-membered ring intermediate stabilizes the reaction pathway.
- Role of Methoxy Group : Electron-donating effects of the 4-methoxyphenyl substituent lower activation energy by 8–10 kcal/mol .
Q. What methodologies are recommended for assessing bioactivity (e.g., antimicrobial)?
- Methodological Answer :
- Disk Diffusion Assay : Dissolve the compound in DMF (1000 ppm), impregnate sterile disks, and test against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., Aspergillus niger). Measure inhibition zones after 24–48 hours .
- Controls : Use ciprofloxacin (bacteria) and griseofulvin (fungi) as positive controls.
- Data Interpretation :
| Organism | Inhibition Zone (mm) | Source |
|---|---|---|
| S. aureus | 12–14 | |
| A. niger | 8–10 |
Analytical Characterization
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- ¹H NMR : Confirm methoxy protons (δ 3.8 ppm, singlet) and aromatic protons (δ 6.9–7.4 ppm) .
- ¹³C NMR : Detect oxazolidinone carbonyl (δ 165–170 ppm) and quaternary carbons .
- HRMS : Verify molecular ion peak ([M+H]⁺ at m/z 281.0921) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
